Sodium deoxycholate monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cell Lysis and Membrane Protein Extraction:

- SD acts as a detergent, disrupting cell membranes and lysing (breaking open) cells. This allows researchers to access and isolate intracellular components for further analysis.

- Its amphiphilic nature, meaning it has both water-loving and water-hating regions, enables SD to solubilize (dissolve) membrane proteins. These proteins play crucial roles in various cellular processes, and SD facilitates their extraction for functional and structural studies. Source: Sigma-Aldrich, "Sodium deoxycholate monohydrate":

Solubilization of Lipids and Membrane Components:

- SD's detergent properties also make it effective in solubilizing lipids (fats) and other membrane components. This is essential for studying the composition and function of biological membranes, which are vital for cellular structure and function. Source: Fisher Scientific, "Sodium deoxycholate monohydrate, 97%, Thermo Scientific Chemicals":

Applications in Biochemistry and Immunology:

- SD finds application in various biochemical and immunological techniques.

- It can be used in the preparation of protein extracts for techniques like immunoblotting (Western blot) and immunoprecipitation. These techniques help researchers identify and characterize specific proteins within complex mixtures. Source: MP Biomedicals, "Sodium Deoxycholate Monohydrate":

Drug Delivery Research:

- Recent research explores SD's potential in drug delivery systems. Its ability to solubilize poorly water-soluble drugs can be beneficial for developing new drug formulations with improved bioavailability. Source: National Institutes of Health, "Sodium deoxycholate-decorated zein nanoparticles for a stable colloidal drug delivery system": )

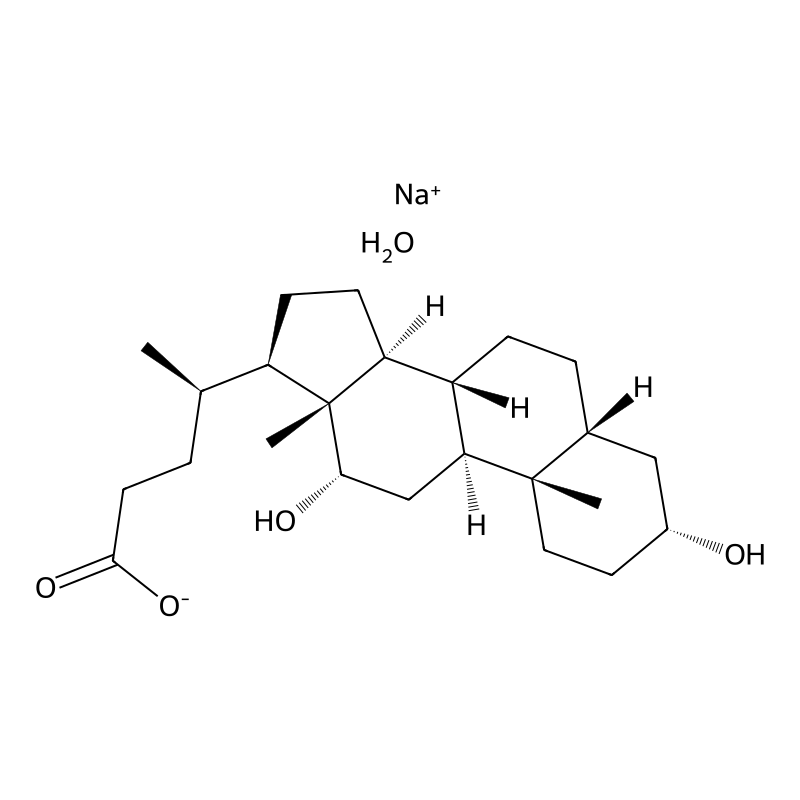

Sodium deoxycholate monohydrate is a bile salt derived from the bacterial transformation of cholate. It is classified as an anionic detergent and possesses a molecular formula of with a molecular weight of approximately 432.58 g/mol. This compound is primarily utilized in biological and chemical applications due to its ability to solubilize fats and membrane components, making it essential for various laboratory procedures, including the extraction of membrane proteins and cellular components .

Sodium deoxycholate acts as a choleretic agent, stimulating bile production in the liver and promoting bile flow into the duodenum. Its role as a detergent enables it to disrupt lipid bilayers, facilitating the release of proteins and nucleic acids from cells, which is vital in biochemical assays and immunological studies .

SDC's primary mechanism of action involves its detergent-like properties. The hydrophobic tail interacts with lipids in cell membranes, while the hydrophilic head group remains in the aqueous environment. This disrupts the membrane structure, leading to cell lysis or solubilization of membrane components [].

SDC can be irritating to skin, eyes, and mucous membranes. It's crucial to handle it with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.

- Acute toxicity: Studies suggest moderate to low acute oral toxicity in rats. However, it's advisable to treat it with caution and avoid ingestion.

In laboratory settings, sodium deoxycholate is often used in lysis buffers to extract proteins from tissues or cells. It can also catalyze reactions involving steroid synthesis by acting as a solubilizing agent for enzymes involved in these pathways .

Sodium deoxycholate exhibits significant biological activity, particularly in its role as a detergent that facilitates the extraction of proteins and nucleic acids from biological samples. It has been shown to lyse cell membranes, thereby releasing DNA and other cellular components for analysis . Additionally, its choleretic properties enhance bile production, which is essential for fat digestion and absorption in the gastrointestinal tract.

In research applications, sodium deoxycholate is utilized in immunoblotting techniques, where it aids in the solubilization of membrane proteins for subsequent detection and analysis . Its ability to disrupt lipid membranes makes it valuable for studying membrane dynamics and protein interactions.

Sodium deoxycholate can be synthesized through various methods:

- Bacterial Transformation: The primary method involves the microbial conversion of cholate into deoxycholate through enzymatic action by gut bacteria.

- Chemical Synthesis: Laboratory synthesis may involve chemical modifications of cholate or related bile acids to yield sodium deoxycholate.

- Purification: Following synthesis, sodium deoxycholate is typically purified through crystallization or chromatography techniques to achieve high purity levels suitable for research applications .

Sodium deoxycholate has diverse applications across multiple fields:

- Biochemical Research: Used as a detergent for protein extraction and purification.

- Pharmaceuticals: Serves as an intermediate in corticosteroid production.

- Diagnostic Media: Employed in microbiological media formulations.

- Cell Lysis: Utilized in protocols requiring cell disruption for DNA or RNA extraction.

- Immunological Techniques: Acts as a catalyst in immunoblotting and immunoprecipitation assays .

Research on sodium deoxycholate's interactions focuses on its effects on cellular membranes and proteins:

- Membrane Disruption: Studies have shown that sodium deoxycholate effectively disrupts lipid bilayers, facilitating the release of membrane-bound proteins.

- Protein Solubilization: It enhances the solubility of hydrophobic proteins, making them more accessible for analysis.

- Impact on Enzyme Activity: Sodium deoxycholate can influence enzyme activity by altering protein conformation during extraction processes .

Sodium deoxycholate shares structural similarities with several other bile salts and detergents. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sodium cholate | C24H39NaO5 | Derived from cholate; less effective at solubilizing proteins than sodium deoxycholate. |

| Sodium taurocholate | C26H45NaO7S | Contains a taurine moiety; used primarily for emulsifying fats rather than protein extraction. |

| Sodium glycocholate | C26H43NaO5 | More soluble at lower concentrations; primarily involved in fat emulsification rather than protein extraction. |

| Sodium lithocholate | C24H39NaO4 | Less commonly used; has different biological activities related to toxicity rather than solubilization. |

Sodium deoxycholate's unique combination of properties—such as its effectiveness at lysing cells and solubilizing proteins—distinguishes it from these similar compounds, making it particularly valuable in biochemical research and pharmaceutical applications .

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant